Antifibrillatory Potency in Animal Models: Bretylium vs. Amiodarone and Lidocaine
In a head-to-head preclinical comparison, bretylium tosylate demonstrates a quantified increase in the ventricular fibrillation threshold (VFT) that is both significant and distinct from its comparators. Bretylium increased the VFT approximately 2.5-fold, from 10.43 mA to 24.65 mA, positioning it as a potent antifibrillatory agent. In the same experimental model, amiodarone increased the VFT 3.0-fold, while lidocaine only achieved a 2.0-fold increase [1]. This demonstrates that while amiodarone has a more pronounced effect on this specific electrophysiological parameter, bretylium's potency is significantly greater than that of lidocaine, a common first-line alternative.
| Evidence Dimension | Ventricular Fibrillation Threshold (VFT) Increase (Fold-Change) |
|---|---|
| Target Compound Data | 2.5-fold increase (from 10.43 mA to 24.65 mA) |
| Comparator Or Baseline | Amiodarone: 3.0-fold increase (from 12.8 mA to 30.09 mA); Lidocaine: 2.0-fold increase (from 11.78 mA to 20.64 mA) |
| Quantified Difference | Bretylium's effect is 1.25x greater than lidocaine's, but 0.83x that of amiodarone's. |
| Conditions | In vivo study on anaesthetized cats using programmed electrical stimulation. |
Why This Matters
This quantified antifibrillatory potency informs the selection of bretylium for scenarios where lidocaine's effect is insufficient, and may provide a different risk-benefit profile compared to amiodarone.
- [1] Lubas, A. (2001). Antifibrillatory activity of antiarrhythmic drugs: a comparative study. Medicina (Kaunas), 37(12), 1-6. View Source
